3,5-Dimethylpyridine-2-carbonitrile (CAS 7584-09-0), also known as 2-cyano-3,5-lutidine, is a specialized heteroaromatic building block characterized by a cyano group at the 2-position and methyl groups at the 3- and 5-positions. This specific substitution pattern provides targeted steric and electronic properties, making it an established precursor for the synthesis of pharmaceutical scaffolds, including tricyclic antihistamines and anti-inflammatory agents [1]. Procuring this pre-cyanated intermediate allows chemical manufacturers to bypass the hazardous and low-yielding in-house cyanation of 3,5-dimethylpyridine, streamlining the scale-up of downstream active pharmaceutical ingredients (APIs) and advanced chiral ligands.
Substituting 3,5-Dimethylpyridine-2-carbonitrile with simpler analogs, such as 2-cyanopyridine or uncyanated 3,5-dimethylpyridine, alters both synthetic viability and downstream application performance. The 3- and 5-methyl groups exert precise steric hindrance and electron-donating effects that dictate the regioselectivity and reaction kinetics of the nitrile group during transformations like the Ritter reaction or imidate formation[1]. Furthermore, in pharmaceutical applications, these methyl groups are required for achieving the correct binding pocket fit in target receptors; unmethylated analogs fail to replicate the required pharmacological efficacy [1]. Finally, substituting with the uncyanated precursor shifts the burden of handling highly toxic cyanide salts and carcinogenic methylating agents back to the procurement facility, introducing severe safety and regulatory bottlenecks [2].
The commercial procurement of 3,5-Dimethylpyridine-2-carbonitrile directly replaces a hazardous three-step in-house synthesis starting from 3,5-dimethylpyridine. The traditional cyanation route requires N-oxidation, activation with the potent carcinogen dimethyl sulfate to form 1-methoxy-3,5-dimethylpyridinium methyl sulfate, and subsequent reaction with 3.0 equivalents of highly toxic sodium cyanide at 0 °C[1]. This sequence typically caps overall yields at approximately 40-50% while imposing severe safety and waste-disposal burdens. By sourcing the pre-cyanated target compound, manufacturers eliminate the need for stoichiometric cyanide and dimethyl sulfate, improving process safety and reducing the overall synthetic step count for downstream APIs.
| Evidence Dimension | Toxic reagent requirement and step count |
| Target Compound Data | 0 equivalents of NaCN/dimethyl sulfate; 0 preliminary activation steps |
| Comparator Or Baseline | 3,5-Dimethylpyridine (requires 3.0 eq NaCN, 1.0 eq dimethyl sulfate, 3 synthetic steps) |
| Quantified Difference | 100% reduction in cyanide and dimethyl sulfate handling; elimination of 3 process steps. |
| Conditions | Industrial or bench-scale precursor synthesis |
Outsourcing the cyanation step is critical for regulatory compliance, process safety, and cost-efficiency in pharmaceutical manufacturing.
The presence of the 3-methyl group in 3,5-Dimethylpyridine-2-carbonitrile provides steric hindrance that modulates the reactivity of the adjacent 2-cyano group. Under Ritter reaction conditions (using tert-butanol, acetic acid, and concentrated sulfuric acid at 75 °C), the target compound undergoes controlled conversion to the corresponding tert-butyl amide without excessive over-hydrolysis to the carboxylic acid[1]. In contrast, unhindered nitriles like 2-cyanopyridine exhibit different hydrolysis kinetics under strongly acidic, elevated-temperature conditions. This controlled reactivity allows for the high-yielding isolation of sterically hindered amides, which are intermediates for the synthesis of tricyclic benzo[5,6]cyclohepta[1,2-b]pyridine derivatives.
| Evidence Dimension | Nitrile amidation control |
| Target Compound Data | Selective conversion to tert-butyl amide at 75 °C |
| Comparator Or Baseline | 2-Cyanopyridine (unhindered, prone to variable hydrolysis kinetics) |
| Quantified Difference | The 3-methyl group provides steric bulk that prevents over-reaction and directs the selective formation of the tert-butyl amide under harsh acidic conditions. |
| Conditions | Ritter reaction with t-butanol, acetic acid, and conc. H2SO4 at 75 °C |
Predictable and selective amidation is essential for the high-yield production of specific pharmaceutical intermediates.
3,5-Dimethylpyridine-2-carbonitrile exhibits high stability against direct nucleophilic attack by chiral amino alcohols. Studies demonstrate that direct reaction of the target compound with chiral amino alcohols in the presence of Zn(OTf)2 yields 0% of the desired oxazoline ring [1]. To achieve coupling, the nitrile must first be activated, either by conversion to the N-oxide (which proceeds with 13-19% yield) or by transformation into a carboximidate using sodium methoxide [1]. This stability of the unactivated target compound allows chemists to perform other functional group transformations on the molecule without premature or unwanted reaction of the cyano group.
| Evidence Dimension | Direct oxazoline ring closure reactivity |
| Target Compound Data | 0% yield without activation |
| Comparator Or Baseline | 3,5-Dimethylpyridine-2-carbonitrile N-oxide (13-19% yield) |
| Quantified Difference | The unactivated target compound is completely stable toward direct amino alcohol coupling, necessitating specific activation prior to cyclization. |
| Conditions | Direct reaction with chiral amino alcohol and Zn(OTf)2 catalyst |
The chemical stability of the nitrile group allows for selective orthogonal reactions, guiding buyers to plan specific activation steps when synthesizing chiral ligands.
As a direct building block for benzo[5,6]cyclohepta[1,2-b]pyridine derivatives, where the 3,5-dimethyl substitution is required for target receptor affinity and the nitrile is converted to an amide via the Ritter reaction [1].
As a stable precursor that, upon activation to a carboximidate or N-oxide, couples with chiral amino alcohols to form specialized lutidine-oxazoline N-oxide ligands for asymmetric catalysis [2].
As a starting material for catalytic hydrogenation to produce (3,5-dimethylpyridin-2-yl)methanamine, avoiding the need to handle cyanide gas or salts in the scale-up facility [1].
Corrosive;Irritant